4,5-Epoxy-17

Descripción

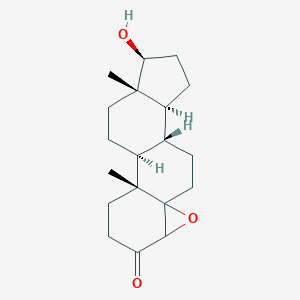

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRMBSNOUHBOND-KATRXDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC45[C@@]3(CCC(=O)C4O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Epoxy 17 Structures

Stereoselective Epoxidation Strategies for Δ4,5 Unsaturated Precursors

The formation of the 4,5-epoxy moiety is a critical step, demanding high stereoselectivity due to the inherent chirality introduced by the epoxide ring.

Peroxy Acid-Mediated Epoxidation in Steroidal Systems for 4,5-Epoxide Formation

Peroxy acids are widely utilized reagents for the epoxidation of alkenes, including Δ4- and Δ5-unsaturated steroids. Meta-chloroperbenzoic acid (m-CPBA) is a common choice, known for its ability to transfer an oxygen atom to a double bond, forming an epoxide. orientjchem.org In steroidal systems, the stereochemical outcome of peroxy acid-mediated epoxidation of Δ4- and Δ5-unsaturations is often influenced by steric hindrance and electronic effects of the steroid nucleus.

For Δ4-unsaturated steroids, treatment with alkaline hydrogen peroxide is known to yield the β-epoxide as the major isomer, with the α:β ratio being dependent on long-range effects from the C17 substituent. rsc.org For instance, the epoxidation of estr-4-ene-3,17-dione with alkaline hydrogen peroxide typically yields the β-epoxide as the predominant product (α:β = 1:9). rsc.org Conversely, using reagents like dimethyldioxirane (B1199080) can lead to the α-epoxide predominating. rsc.org

In Δ5-unsaturated steroids, peroxy acid oxidation generally leads to the formation of 5α,6α-epoxides as the major products. nih.govrsc.org However, β-stereoselective epoxidation can be achieved with specific catalytic systems. For example, a mixture of KMnO₄-CuSO₄ in refluxing methylene (B1212753) chloride, in the presence of water and tert-butanol, has been shown to be a highly β-selective epoxidation reagent for Δ4, Δ5, and Δ7 unsaturated steroids, providing high yields. scilit.com Similarly, sodium perborate (B1237305) with potassium permanganate (B83412) as a catalyst has been reported to predominantly yield β-epoxides from steroidal 5-enes. rsc.org Ruthenium(II) bioxazoline complexes under aerobic conditions have also been demonstrated to effect catalytic β-stereoselective epoxidation of Δ5-unsaturated steroid derivatives, yielding 5β,6β-epoxides with high stereoselectivity (88-96%). nih.gov

The following table summarizes typical outcomes for peroxy acid epoxidation in steroidal systems:

| Substrate Type | Reagent/Conditions | Major Epoxide Isomer | Stereoselectivity | Reference |

| Δ4-Steroid | Alkaline H₂O₂ | β-epoxide | α:β ≈ 1:9 | rsc.org |

| Δ4-Steroid | Dimethyldioxirane | α-epoxide | Predominant | rsc.org |

| Δ5-Steroid | Peroxy acids (e.g., m-CPBA) | 5α,6α-epoxide | Major product | nih.govrsc.org |

| Δ5-Steroid | KMnO₄-CuSO₄ | 5β,6β-epoxide | High β-selectivity | scilit.com |

| Δ5-Steroid | Ru(II) bioxazoline complex | 5β,6β-epoxide | 88-96% β-selectivity | nih.gov |

Enantioselective Epoxidation in Polyunsaturated Fatty Acid Synthesis

While the primary focus of this article is on steroidal systems, it is worth noting that enantioselective epoxidation is a crucial strategy in the synthesis of epoxides from polyunsaturated fatty acids (PUFAs), which can also feature 4,5-epoxy moieties. Cytochromes P450 (CYPs) are key enzymes that metabolize PUFAs to various oxygenated metabolites, including epoxides. nih.govresearchgate.net Human recombinant CYPs, such as CYP1A2, -2C8, -2C9, and -2J2, act as epoxygenases for arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govresearchgate.net Notably, the last double bond (ω6 in AA or ω3 in EPA and DHA) is often preferentially epoxidized. nih.govresearchgate.net

The stereoselectivity of epoxidation by different CYP isoforms varies but is generally similar for EPA and DHA. nih.govresearchgate.net For instance, the bacterial CYP102A1 F87V enzyme can produce specific enantiomers of PUFA-LC epoxides. nih.govresearchgate.net Fungal unspecific peroxygenases (UPOs) have also shown high regio- and enantioselectivity in the mono-epoxidation of n-3 and n-6 fatty acids, with some UPOs achieving total S/R enantioselectivity (ee > 99%) for n-3 epoxides. mdpi.com The Sharpless enantioselective epoxidation, a well-established method, is also employed to install oxirane units in complex molecules, including allylic epoxide-containing PUFAs. mdpi.comwikipedia.org

Regioselective Functionalization at C17 and Adjacent Positions

The C17 position in steroids is a common site for functionalization, playing a significant role in the biological activity and derivatization of these compounds.

Hydroxylation Techniques at C17 in Steroidal Derivatives

Hydroxylation at C17 is a common modification in steroidal derivatives. The 17α-hydroxylase-C17,20-lyase (P45017α) enzyme is a key regulator in steroid hormone biosynthesis, capable of catalyzing the conversion of C21 precursors (like pregnenolone (B344588) and progesterone) to their 17α-hydroxy derivatives. d-nb.infocore.ac.uk This enzymatic approach highlights the biological relevance and the need for selective chemical methods.

Chemical methods for C17 hydroxylation can be challenging due to the complex steroidal scaffold. However, derivatization techniques are often employed to introduce or protect hydroxyl groups. For instance, silylation reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are used to form volatile, stable trimethylsilyl (B98337) (TMS) derivatives of alcohols, including those at C17 in steroids, for analytical purposes. thermofisher.com This method is particularly suitable for hydroxyl groups in sterically unhindered positions. thermofisher.com Other less common phase-I reactions in steroid metabolism include the formation of a hydroxymethyl group at the C17 position of 17-methylated steroids. uit.no Microbial hydroxylation reactions have also greatly enriched the number of steroids and created many new compounds, with specific strains capable of hydroxylating positions like 6β, 11α, and 12β in 3-oxo-4-ene-steroids, and 7α, 7β, and 11α in 3β-hydroxy-5-ene derivatives. mdpi.com

Nitrile Introduction and Other Substituent Derivatization

The introduction of nitrile groups and other substituents at C17 or adjacent positions is crucial for synthesizing diverse steroidal derivatives with varied biological activities. Nitrile groups can mimic carbonyl groups and function as hydrogen bond acceptors, as seen in aromatase inhibitors. nih.gov

One method for introducing a nitrile group involves the addition of potassium cyanide (KCN) to 16,17-unsaturated glucocorticoids, affording 16-nitrile derivatives. nih.gov These can then be hydrolyzed and esterified to yield 16-esters. nih.gov The synthesis of various aza-heterocycles, including indazoles, at the C17 position of the steroid nucleus has also been reported, often designed as inhibitors for enzymes like CYP17. core.ac.ukresearchgate.net These modifications can involve multi-step sequences and condensation reactions. nih.govmdpi.com

Derivatization at C17 often aims to enhance ionization for analytical techniques like LC-MS, with reagents like dansyl chloride (DNSCl), pyridine-3-sulfonyl chloride (PSCl), and picolinic acid (PA) being commonly used. researchgate.net Oximes and hydrazones are also frequently formed from carbonyls at C17 or C20 to improve detection. researchgate.netnih.gov

Complex Cyclization and Rearrangement Reactions Involving 4,5-Epoxy Moieties

The 4,5-epoxy moiety can participate in complex cyclization and rearrangement reactions, leading to diverse steroidal scaffolds or modified ring systems. These reactions often involve the opening of the epoxide ring and subsequent transformations.

Acid-catalyzed reactions of 4,5-epoxy steroids can lead to various products. For instance, the treatment of 4,5-epoxy-3-ketones with dichlorodicianoquinone can provide corresponding Δ-epoxides. google.com The opening of the epoxide ring can be influenced by neighboring groups, such as a 19-substituent, affecting the formation of diols. psu.edu

Rearrangements of steroidal epoxides can also occur under basic conditions. For example, the reaction of steroidal 4,5-epoxides with strong bases like lithium diethylamide (LDEA) can lead to β-elimination of the epoxide, yielding β-hydroxy olefins. cdnsciencepub.comcdnsciencepub.com The regioselectivity of such reactions is consistent with a mechanism involving the removal of a hydrogen syn to the epoxide oxygen. cdnsciencepub.comcdnsciencepub.com

Thermal rearrangement of 4-chloro-4,5-epoxy derivatives of 17β-acetoxyandrostanes has been shown to yield diosphenols, such as 17β-acetoxy-4-hydroxyandrost-4-en-3-one. rsc.org Similarly, thermolysis of 4-chloro-4,5-epoxyestra-3,17-diones can produce 4-hydroxyestrone (B23518). rsc.org

In the biosynthesis of steroids, epoxide-opening cyclizations play a crucial role. For example, the biosynthesis of lanosterol (B1674476) begins with the selective epoxidation of squalene (B77637) to (3S)-2,3-oxidosqualene, followed by a cascade of intramolecular electrophilic additions initiated by the protonation and nucleophilic opening of the epoxide ring. mit.edupressbooks.pubopenstax.orglibretexts.org These enzymatic processes highlight the inherent reactivity of epoxy moieties in facilitating complex cyclizations and rearrangements to form polycyclic structures.

Acid-Promoted Rearrangements of Epoxy-Silylated Decalins and Eudesmanes

Acid-promoted rearrangements of epoxy-silylated decalin and eudesmane (B1671778) derivatives are pivotal in the synthesis of complex polycyclic compounds. The presence of a silyl (B83357) group, such as trimethylsilyl (TMS), plays a significant role in directing the reaction pathway by stabilizing carbocation intermediates nih.gov. For example, in 4,5-epoxy-9-trimethylsilyl-eudesmanes and 10-methyl-4,5-epoxydecalins bearing a TMS group, the silicon at C9 can favor distinct reaction pathways. These pathways often involve the migration of groups like C14-methyl or C1-methylene through the stabilization of a C10 carbocation intermediate nih.gov.

Research has demonstrated that the acid-catalyzed rearrangement of 3-keto-4,5-epoxy-eudesmanes can lead to the formation of cyperanes, eremophilanes, and spirovetivanes, highlighting the biogenetic significance of these transformations nih.gov. Lewis acids, such as titanium(IV) chloride (TiCl4), are effective mediators for these epoxide opening cascades, even in electron-poor systems. The utility of these rearrangements is exemplified by the synthesis of natural products like (-)-aristolochene nih.gov.

Intramolecular Cyclization Pathways of 4,5-Epoxy Alcohols

Intramolecular cyclization pathways of 4,5-epoxy alcohols are extensively utilized for the construction of oxygen heterocycles, including five-membered tetrahydrofurans (THFs) and six-membered tetrahydropyrans (THPs). While 5-exo cyclizations are often kinetically preferred, synthetic strategies have been developed to favor the formation of THP rings through 6-endo intramolecular epoxide ring opening (IERO).

Pioneering studies have shown that endo-selective epoxide-opening pathways can be activated in intramolecular reactions of 4,5-epoxy alcohols. This selectivity can be achieved by incorporating alkenyl directing groups that stabilize partial positive charges in the transition state for endo cyclization. Alternatively, sulfonyl substituents on the epoxide can destabilize the transition state leading to 5-exo epoxide opening, thereby promoting 6-endo cyclization. Intramolecular cyclizations can proceed via two main types of epoxide-opening: hydroxyl-to-epoxide (tail-to-head) or epoxide-to-epoxonium (head-to-tail) ring opening. These cyclizations are critical for the synthesis of marine polycyclic polyethers and other complex natural products.

Thermal Rearrangements of Halogenated Epoxy Steroids

Thermal rearrangements of halogenated epoxy steroids represent a specific synthetic methodology for modifying steroid structures. The thermolysis of 4-chloro-4,5-epoxyestra-3,17-diones, for instance, has been shown to yield 4-hydroxyestrone and 4-hydroxyestradiol. This process, while effective, can also lead to other products, such as 4-hydroxyestra-4,6-diene-3,17-dione and the B-ring aromatic product, estra-5,7,9-triene-4,17-dione, often with lower yields for the desired 4-hydroxyestrone. The structures of these rearranged products are typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and in some cases, X-ray crystallographic analysis.

Emerging Synthetic Approaches for Epoxy-Containing Biopolymers and Conjugates

The reactivity of the epoxy functional group extends beyond small molecule synthesis, finding significant applications in the field of polymer chemistry, particularly in the creation of advanced biopolymers and conjugates.

Application of 4,5-Epoxy Functional Groups in Polymer Synthesis

Epoxy functional groups are highly versatile in polymer synthesis due to their ability to undergo ring-opening polymerization. This characteristic allows for the creation of various polymeric structures, including polyethers and polyesters. The ring-opening reaction of epoxides can be initiated by nucleophiles, often alcohols, leading to the formation of linear polyether chains. When anhydrides are present in the reaction mixture, polyester (B1180765) chains can also be formed through copolymerization.

The application of epoxy groups in polymer synthesis is diverse. For example, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, a compound containing an epoxy group, has been successfully employed in anionic ring-opening polymerization to synthesize functional polyethers. These polyethers can bear free tetrahydroindole rings and other functional groups in their side chains, offering avenues for further modification. Epoxy-functionalized polymers are particularly valuable in the development of chemical sensors and other functional materials, as the reactive epoxy groups facilitate the covalent attachment of biomolecules such as proteins, enzymes, and peptides via nucleophilic ring-opening reactions with amines under mild conditions. Furthermore, epoxy-functionalized monomers derived from renewable resources, like 4-vinylguaiacol, are being explored for the synthesis of bio-based, degradable star polymers through techniques like Ring Opening Copolymerisation (ROCOP).

Elucidation of Molecular Structure and Conformational Dynamics in 4,5 Epoxy 17 Systems

Advanced Spectroscopic Characterization Techniques

The precise elucidation of the molecular structure and stereochemistry of 4,5-epoxy-17 systems relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray Crystallography. These methods provide complementary insights into the atomic connectivity, spatial arrangement, and conformational preferences of these complex molecules.

X-ray Crystallography of Analogous Epoxy Steroids and Morphinan (B1239233) Derivatives

X-ray crystallography offers a definitive method for determining the precise three-dimensional structure of crystalline compounds, providing atomic-level resolution of bond lengths, bond angles, and torsion angles. While direct crystallographic data for every "this compound" derivative might not be universally available, studies on analogous 4,5-epoxy steroids and morphinan derivatives provide invaluable insights into their solid-state molecular architecture. For example, the structure of 4β-chloro-4,5-epoxy-5α-estra-3,17-dione, an analogous 4,5-epoxy steroid, has been determined by X-ray crystallographic analysis, revealing crucial details about the epoxy bridge and the puckering of the A-ring. rsc.orgrsc.org In morphinan structures, the presence of a 4,5α-epoxy group is a defining feature, and X-ray studies of compounds like morphine (a 4,5-epoxymorphinan derivative) confirm the rigid, fused ring system and the spatial orientation of the epoxy bridge, which is critical for their biological activity. wikipedia.org These crystallographic data complement NMR findings by providing a static, high-resolution snapshot of the molecular conformation, which is essential for understanding structure-activity relationships.

Conformational Analysis of the A-Ring and Epoxy Bridge Strain

The introduction of a 4,5-epoxy bridge significantly influences the conformational analysis of the A-ring in both steroid and morphinan systems, leading to inherent ring strain. In 4,5-epoxy steroids, the epoxy ring imposes a puckered conformation on the A-ring, deviating from the typical chair or half-chair conformations observed in non-epoxidized counterparts. vulcanchem.com This puckering can be characterized by specific dihedral angles between the C4 and C5 atoms, with analogous 4,5-epoxycholestane exhibiting dihedral angles of 15–20° between C4 and C5. vulcanchem.com

The three-membered epoxy ring itself is inherently strained due to its small bond angles, which are significantly distorted from ideal tetrahedral angles. This strain is transmitted to the fused A-ring, altering its electronic distribution and reactivity. Quantum mechanical calculations suggest that the 4,5-epoxy group increases the electrophilicity at adjacent carbons, thereby facilitating nucleophilic attack in biochemical interactions. vulcanchem.com This heightened electrophilicity is a direct consequence of the ring strain and the electron-withdrawing nature of the oxygen atom within the constrained ring.

Impact of Stereochemistry on Molecular Architecture and Chemical Reactivity

In 4,5-epoxy steroids, the α- or β-orientation of the epoxide dictates the accessibility of various faces of the molecule, influencing interactions with enzymes and receptors. For example, the reactivity of the epoxy ring to nucleophilic attack is highly dependent on its stereochemistry and the resulting steric hindrance. The ring-opening reactions of oxiranes, which are crucial in organic synthesis for introducing functional groups, are also governed by the stereochemical environment. mdpi.com The epoxy ring is susceptible to acid-catalyzed ring-opening, forming diol derivatives, with the 4,5-epoxide hydrolyzing to 4,5-dihydroxy-5-alpha-androstane-3-one at pH < 3. vulcanchem.com

Similarly, in morphinan derivatives, the 4,5α-epoxy bridge is a defining structural motif that contributes significantly to their physiological behavior, particularly their interaction with opioid receptors. wikipedia.orgjst.go.jp The precise spatial orientation of this epoxy group, along with other substituents (e.g., at C3, C6, and C17 on the nitrogen), determines the compound's ability to bind to and activate specific opioid receptor subtypes (mu, delta, kappa), thereby influencing its pharmacological profile (e.g., analgesic potency, selectivity). wikipedia.orgjst.go.jpontosight.ai The stereochemical integrity of the 4,5-epoxy bridge is thus paramount for maintaining the correct molecular architecture required for specific biological recognition and chemical transformations.

Mechanistic Investigations of Biological Activity of 4,5 Epoxy 17 Compounds

Cellular Mechanism of Action in In Vitro Systems

Investigation of Apoptosis Induction Pathways in Cancer Cells

Membrane Permeabilization and Growth Inhibition Dynamics in Microorganisms

Trilostane exhibits predicted antifungal activity, specifically by disrupting ergosterol (B1671047) biosynthesis in Candida species. frontiersin.org Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By interfering with its biosynthesis, Trilostane can compromise the structural integrity and function of the fungal cell membrane, leading to growth inhibition. The predicted activity score (Pa) for its antifungal effect is 0.770. frontiersin.org This mechanism of action highlights its potential to inhibit the growth of fungal microorganisms by targeting a critical component of their cellular architecture. While Trilostane is known to possess high membrane permeability in the context of its absorption in mammalian systems, this refers to its ability to traverse biological membranes for systemic distribution rather than a direct permeabilizing effect on microbial membranes as an antimicrobial mechanism. google.com

Biofilm Disruption Mechanisms

Computational Chemistry and in Silico Modeling of 4,5 Epoxy 17 Compounds

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations offer a powerful lens through which to examine the electronic structure and inherent reactivity of 4,5-epoxy compounds at a subatomic level. These methods are crucial for understanding how the distribution of electrons within the molecule influences its physical properties and chemical behavior. Techniques such as Density Functional Theory (DFT) are employed to calculate fundamental properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

The insights from QM calculations are foundational for predicting sites of metabolic attack, understanding the nature of the epoxide ring's reactivity, and rationalizing the molecule's interaction with its biological environment. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic interactions or hydrogen bonding with a receptor. These computational approaches have been applied to various 4,5-epoxymorphinans to elucidate their chemical properties. acs.org

Table 1: Key Electronic Properties Investigated by Quantum Mechanical Calculations

| Property | Description | Relevance to 4,5-Epoxy Compounds |

|---|---|---|

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Predicts the molecule's susceptibility to oxidation/reduction and its ability to participate in charge-transfer interactions. |

| Electrostatic Potential Surface | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions with biological targets. |

| Partial Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding intramolecular and intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. |

| Reactivity Indices | Parameters derived from QM calculations that predict the reactivity of different sites in the molecule. | Can be used to predict the most likely sites for chemical reactions, such as metabolic transformations or covalent bond formation. |

Molecular Dynamics Simulations for Conformational and Interfacial Studies

Molecular dynamics (MD) simulations provide a dynamic view of 4,5-epoxy compounds, capturing their motion and conformational changes over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how these compounds behave in a simulated biological environment, such as in water or embedded in a lipid membrane.

Ligand-Target Docking Simulations for Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nrfhh.com For 4,5-epoxy compounds, docking simulations are extensively used to investigate their interactions with opioid receptors (μ, δ, and κ), which are their primary biological targets. researchgate.netmdpi.com These simulations place the ligand into the receptor's binding site in various possible conformations and score them based on binding energy, revealing the most likely binding mode.

Docking studies have been instrumental in identifying key molecular interactions that govern the binding of these compounds. For example, simulations consistently show a crucial ionic interaction between the protonated nitrogen at position 17 of the morphinan (B1239233) scaffold and a conserved aspartic acid residue (Asp147) in the μ-opioid receptor. nih.gov Additionally, hydrogen bonds between the phenolic hydroxyl group at C3 and other residues, such as His297, are often identified as critical for high-affinity binding. nih.gov By comparing the docking poses and interaction patterns of different derivatives, researchers can rationalize their observed structure-activity relationships (SAR). nih.govresearchgate.net

Table 2: Common Interactions of 4,5-Epoxymorphinans with the μ-Opioid Receptor Predicted by Docking

| Interaction Type | Ligand Group | Key Receptor Residue(s) | Significance |

|---|---|---|---|

| Ionic Interaction | Protonated Amine (N-17) | Aspartic Acid (D1473.32) | Primary anchor point for the ligand in the binding pocket; crucial for receptor activation. nih.gov |

| Hydrogen Bonding | Phenolic Hydroxyl (C3) | Histidine (H2976.52), Tyrosine | Contributes to binding affinity and specificity. nih.gov |

| Hydrophobic Interactions | Aromatic Ring, Cyclohexene Ring | Valine, Tryptophan, Isoleucine | Stabilizes the ligand within the hydrophobic binding pocket. |

| Water-Mediated H-Bonds | Phenolic Hydroxyl (C3) | Histidine (H2976.52) | Water molecules can bridge interactions between the ligand and receptor. nih.gov |

Predictive Bioactivity Profiling Using Computational Models (e.g., PASS Online)

Predictive bioactivity profiling uses computational models to forecast the likely biological activities of a compound based on its chemical structure. One widely used tool for this purpose is PASS (Prediction of Activity Spectra for Substances) Online. nih.govgenexplain.com PASS compares the structure of a query molecule to a large database of known biologically active substances and, using a structure-activity relationship (SAR) approach, predicts a wide range of potential pharmacological effects, mechanisms of action, and even toxic effects. genexplain.com

For novel 4,5-epoxy derivatives, PASS can be a valuable tool in the early stages of drug discovery. By inputting the structure of a new compound, researchers can obtain a list of probable biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com This allows for the rapid screening of virtual compounds to identify those with a high probability of desired activity (e.g., analgesic) and a low probability of undesired side effects. researchgate.netresearchgate.net This in silico profiling helps prioritize which compounds should be synthesized and tested in the laboratory, saving time and resources.

Computational Analysis of Catalytic Mechanisms in Epoxy Reactions (e.g., Antibody Catalysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at the molecular level. pitt.edupitt.edu This includes studying reactions involving the strained 4,5-epoxy ring, which is a key functional group in this class of compounds. Computational methods can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of how the reaction proceeds. mdpi.comumich.edu

A fascinating application in this area is the computational analysis of catalytic antibodies, or "abzymes." These are antibodies designed to bind to the transition state of a specific chemical reaction, thereby lowering the activation energy and catalyzing the reaction, much like a natural enzyme. nih.gov In principle, an antibody could be generated to catalyze the ring-opening of the 4,5-epoxy group. Computational modeling would be essential in both the design of the transition-state analog (hapten) used to elicit the antibody and in understanding the mechanism by which the resulting antibody exerts its catalytic effect. By simulating the interaction between the epoxy substrate and the antibody's binding site, researchers can identify the key residues responsible for catalysis and optimize the antibody's efficiency. nih.gov

Biosynthetic Pathways of Natural 4,5 Epoxy 17 Derivatives

Elucidation of Epoxy-Intermediate Formation in Docosahexaenoic Acid Metabolism

The formation of epoxy intermediates from docosahexaenoic acid (DHA) is a key step in the biosynthesis of certain specialized pro-resolving mediators (SPMs). The primary pathway for the generation of the 4S,5S-epoxy-17S-HDHA intermediate begins with the sequential oxygenation of DHA. Initially, DHA undergoes lipoxygenation catalyzed by 15-lipoxygenase (15-LOX), leading to the formation of 17S-hydroperoxy-DHA (17S-HpDHA) rsc.orgmdpi.commdpi.com.

Following this initial step, a second oxygenation occurs, mediated by 5-lipoxygenase (5-LOX). This enzyme generates a hydroperoxide at the C4 position of the 17S-HpDHA intermediate. This C4 hydroperoxide is then transformed into the 4S,5S-epoxide intermediate, 4S,5S-epoxy-17S-hydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid pnas.orgrsc.orgresearchgate.net. This epoxidation involves a dual D-hydrogen abstraction mechanism, similar to that observed in leukotriene A4 (LTA4) formation researchgate.net.

While cytochrome P450 (CYP) epoxygenases can also metabolize DHA to various epoxydocosapentaenoic acids (EpDPEs) by attacking any of its six double bonds, including 4,5-EpDPE, the specific 4S,5S-epoxy-17S-HDHA intermediate involved in resolvin D3 and D4 biosynthesis is primarily generated through the sequential actions of 15-LOX and 5-LOX wikipedia.orgmdpi.comnih.gov.

Enzymatic Transformations Leading to Specialized Pro-Resolving Mediators (Resolvins, Protectins)

The 4S,5S-epoxy-17S-HDHA intermediate serves as a direct precursor for the biosynthesis of specific D-series resolvins, notably resolvin D3 (RvD3) and resolvin D4 (RvD4) pnas.orgrsc.orgresearchgate.netresearchgate.net. Human leukocytes play a pivotal role in these enzymatic transformations. Studies have demonstrated that human neutrophils convert this synthetic 4S,5S-epoxy-resolvin intermediate into both RvD3 and RvD4 pnas.org. Similarly, human M2 macrophages are capable of transforming this labile epoxide intermediate, preferentially yielding RvD4 and a unique cysteinyl-resolvin isomer, with less appreciable amounts of RvD3 pnas.org.

The conversion of the 4,5-epoxide into the final dihydroxy-containing resolvins involves enzymatic hydrolysis of the epoxide ring. For instance, enzymatic hydrolysis at the C-5 position of the 4,5-epoxide can produce the 4S,5R-hydroxy-containing RvD3, while enzymatic attack at the C-11 position can afford the 4S,11R-hydroxy-containing RvD4 researchgate.net. Enzymes such as soluble epoxide hydrolase (sEH) are known to catalyze the hydrolysis of epoxy fatty acids to their corresponding vicinal diol metabolites pnas.orgmdpi.com.

It is important to distinguish this pathway from the biosynthesis of other D-series resolvins, such as RvD1 and RvD2, which are produced via a different epoxy intermediate, specifically a 7,8(S,S)-epoxy-17S-HDHA intermediate mdpi.compnas.orgnih.govresearchgate.net. This highlights the distinct enzymatic pathways and specific epoxy intermediates involved in generating the diverse array of specialized pro-resolving mediators.

Isotope Labeling Studies for Biosynthetic Pathway Confirmation

Isotope labeling studies have been instrumental in confirming the precise steps and intermediates involved in the biosynthesis of 4,5-epoxy-17 derivatives and their subsequent conversion to specialized pro-resolving mediators. These studies provide definitive evidence of the participation of specific epoxy intermediates in the biosynthetic pathways.

For example, O18 isotope labeling, coupled with ion trap mass spectrometry techniques, has been utilized to trace the origin of oxygen atoms incorporated into the final resolvin structures mdpi.compnas.orgresearchgate.net. In the context of resolvin D1 biosynthesis from a 7,8(S,S)-epoxy intermediate (a related pathway), O18 incorporation from H218O with soluble epoxide hydrolase (sEH) indicated that the oxygen atom at C-8 was derived from molecular water, consistent with the sEH reaction mechanism pnas.org. Similar approaches have been applied to elucidate the stereospecific hydration of the 4,5-epoxy intermediate leading to RvD3 and RvD4, confirming the enzymatic steps involved researchgate.net. These detailed analytical approaches, including in silico molecular docking simulations, have been crucial in providing definitive evidence for the participation of these transient epoxy acids as key biosynthetic intermediates mdpi.compnas.org.

Identification of Natural Sources of 4,5-Epoxy Steroids and Lipids

In the context of the compound "this compound" and its role in specialized pro-resolving mediator biosynthesis, the primary focus in scientific literature is on lipid derivatives, specifically epoxydocosapentaenoic acids (EpDPEs) derived from docosahexaenoic acid (DHA). These epoxy lipids are endogenously produced in various human organs and tissues.

Cytochrome P450 (CYP) epoxygenases, which are widely distributed, metabolize DHA to EpDPEs in tissues such as the liver, kidney, heart, lung, pancreas, intestine, blood vessels, blood leukocytes, and brain wikipedia.orgnih.govpnas.orgmdpi.comnih.gov. The 4,5-epoxy-17S-HDHA intermediate itself is formed by the action of lipoxygenases in human leukocytes, including neutrophils and M2 macrophages, which are key immune cells involved in the resolution of inflammation pnas.orgrsc.orgnih.gov.

While the prompt mentions "4,5-Epoxy Steroids," the extensive literature linking "this compound" to DHA metabolism and SPMs predominantly focuses on lipid compounds. Steroids with α,β-epoxy groups are known to exist in various natural sources, including fungi, plants, animals, and microorganisms, but specific natural occurrences of 4,5-epoxy steroids are not as prominently featured in the context of the provided citations and the detailed biosynthetic pathways of specialized pro-resolving mediators from DHA researchgate.net. Therefore, the natural sources for "this compound" primarily refer to its endogenous production as a lipid metabolite within mammalian systems.

Advanced Analytical Methodologies for Research on 4,5 Epoxy 17 Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for separating complex mixtures containing 4,5-epoxy-17 compounds and their metabolites from biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of this compound compounds due to its exceptional sensitivity and specificity. sciex.comnih.gov This technique is widely applied for the simultaneous analysis of parent compounds and their metabolites in biological samples like plasma, urine, and whole blood. nih.govnih.govchromatographyonline.com

Researchers have developed robust LC-MS/MS methods to quantify buprenorphine, a prominent this compound compound, along with its primary metabolite norbuprenorphine (B1208861) and the co-formulated antagonist naloxone. nih.govnih.gov These methods often involve sample preparation via protein precipitation or solid-phase extraction, followed by chromatographic separation on C18 or biphenyl (B1667301) columns using gradient elution. nih.govnih.govchromatographyonline.com Detection is typically achieved with an electrospray ionization (ESI) source in the positive ion mode, using multiple reaction monitoring (MRM) for precise quantification. nih.govkinampark.com The MRM mode enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte. sciex.com The high sensitivity of these methods allows for low limits of quantification (LOQ), which are essential for pharmacokinetic studies. For instance, a validated method for human urine achieved LOQs of 0.5 μg/L for buprenorphine and naloxone, and 3 μg/L for their glucuronidated metabolites. nih.gov Another study in rat whole blood reported LOQs of 6.9 ng/mL for buprenorphine and 1.3 ng/mL for naloxone. nih.gov

| Analyte | Matrix | Column Type | Lower Limit of Quantification (LLOQ) | Linear Range |

|---|---|---|---|---|

| Buprenorphine | Human Urine | C18 | 0.5 µg/L | Not Specified |

| Naloxone | Human Urine | C18 | 0.5 µg/L | Not Specified |

| Buprenorphine | Rat Whole Blood | Raptor Biphenyl | 6.9 ng/mL | Up to 4000 ng/mL |

| Naloxone | Rat Whole Blood | Raptor Biphenyl | 1.3 ng/mL | Up to 4000 ng/mL |

| Norbuprenorphine | Human Plasma | C18 | 25 ng/mL | 25 - 4000 ng/mL |

| Naloxone | Human Plasma | Imtakt Unison UK-C18 | 1 pg/mL | 1 - 500 pg/mL |

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a versatile and robust technique for the analysis of this compound compounds. nih.govresearchgate.net While typically less sensitive than LC-MS/MS, HPLC-DAD provides reliable quantification and is widely accessible. nih.gov This method separates compounds based on their interaction with a stationary phase, and the DAD acquires UV-Vis spectra, allowing for both quantification at a specific wavelength and qualitative assessment based on the spectral data. rsc.org

A common application is the simultaneous determination of multiple opioids in plasma or other biological fluids. nih.gov For these analyses, reversed-phase columns such as an X-Terra RP8 are often used with a mobile phase consisting of an acetonitrile (B52724) and buffer solution mixture in a gradient elution mode. nih.govresearchgate.net Validation of these methods demonstrates good linearity, with correlation coefficients often exceeding 0.99 over concentration ranges like 0.1–10 µg/mL. nih.gov The accuracy and precision are also typically within acceptable limits, making it a suitable method for toxicological and clinical screening. nih.govresearchgate.net

| Analyte Class | Matrix | Linear Range | Average Recovery | Precision (CV%) |

|---|---|---|---|---|

| Opioids & Metabolites | Plasma | 0.1-10 µg/mL | 60-95% | 2.55-6.45% |

Vibrational Spectroscopy for Reaction Monitoring and Structural Insights (e.g., In Situ FTIR)

Vibrational spectroscopy, particularly in situ Fourier Transform Infrared (FTIR) spectroscopy, offers a powerful non-destructive method for real-time monitoring of chemical reactions and gaining structural insights into this compound compounds. nih.govconsensus.app This technique tracks changes in the vibrational modes of functional groups as a reaction proceeds. researchgate.net

For compounds containing the 4,5-epoxy moiety, FTIR is ideal for monitoring reactions involving the oxirane (epoxy) ring. The curing or degradation of epoxy systems can be followed by observing the decrease in intensity of the characteristic absorption bands of the epoxy group. core.ac.uk These bands typically appear in the mid-infrared (mIR) and near-infrared (nIR) regions of the spectrum. The C-O deformation band of the epoxy ring is found around 915 cm⁻¹, while the C-H stretching of the terminal oxirane group is observed near 3050 cm⁻¹. core.ac.uk By monitoring the disappearance of these peaks over time, kinetic data for reactions such as ring-opening can be derived, providing crucial information on reaction rates and mechanisms. nih.govjlu.edu.cn

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application |

|---|---|---|

| Epoxy Ring C-O Deformation | ~915 | Monitoring epoxy consumption during reaction |

| Terminal Epoxide C-H Stretching | ~3050 | Confirming presence and reaction of epoxy group |

| Epoxy Ring Stretching / C-H Stretching Combination | ~4530 | Quantitative monitoring of cure reaction in nIR |

Mass Spectrometry Techniques for Metabolomic and Structural Elucidation (e.g., Ion Trap MS)

Mass spectrometry is an indispensable tool for identifying metabolites and elucidating the structures of unknown compounds related to the this compound core. Ion trap mass spectrometers are particularly valuable due to their ability to perform multiple stages of fragmentation (MSⁿ). nih.govchimia.ch

In metabolomic studies, the goal is to identify the biotransformations a drug undergoes. An ion trap allows for the isolation of a precursor ion (the parent drug or a suspected metabolite) and its subsequent fragmentation to produce a product ion spectrum. nih.gov This fragmentation pattern provides a structural fingerprint. By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification (e.g., hydroxylation, N-dealkylation, glucuronidation) can be determined. univpm.it For example, a study on a novel synthetic opioid identified 26 different metabolites through high-resolution mass spectrometry, detailing transformations such as N-dealkylation at the piperidine (B6355638) ring, hydroxylation, and dihydrodiol formation. univpm.it Advanced techniques like drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) can further aid in this process by separating isomeric metabolites that are indistinguishable by mass alone. nih.gov

| Metabolic Transformation | Description | Example Location on Morphinan (B1239233) Structure |

|---|---|---|

| N-dealkylation | Removal of the alkyl group (e.g., methyl) from the nitrogen at position 17. | Piperidine Ring Nitrogen |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Phenyl Ring or Piperidine Ring |

| Glucuronidation | Conjugation with glucuronic acid, a major Phase II metabolic pathway. | Hydroxyl groups (e.g., at C3 or C6) |

| Dihydrodiol Formation | Oxidation of an aromatic ring to form a diol. | Phenyl Ring |

Isotope Dilution Assays for Precise Quantification

For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. springernature.com This method involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard before sample preparation. researchgate.net

The isotopically labeled standard is chemically identical to the analyte and thus behaves identically during extraction, chromatography, and ionization. springernature.com Any sample loss or variability in instrument response will affect both the analyte and the standard equally. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. springernature.com This approach corrects for matrix effects and variations in recovery, leading to high precision and accuracy. researchgate.net Numerous validated LC-MS/MS methods for this compound compounds, such as buprenorphine and naloxone, rely on their corresponding deuterium-labeled analogs for robust quantification in complex biological matrices. nih.govnih.gov

Development of Analogs and Probes Based on 4,5 Epoxy 17 Scaffolds

Synthetic Modification Strategies for Enhanced Biological Specificity

Synthetic modification strategies for 4,5-epoxy-17 scaffolds aim to optimize interactions with biological targets, thereby enhancing specificity and potency. In the realm of steroids, the introduction of the 4,5-epoxide is a key synthetic step. For instance, the epoxidation of 5-alpha-androst-4-ene-3,17-dione using m-chloroperoxybenzoic acid (MCPBA) is a common method to form the 4,5-epoxide. Subsequent modifications can include selective hydroxylation at C17, often achieved through Oppenauer conditions, and the introduction of a nitrile group at C2-alpha via Grignard addition of cyanide. These modifications have been explored in the synthesis of compounds like Trilostane, which features a 4α,5-epoxy-17β-hydroxy-3-oxoandrostane-2-carbonitrile structure. vulcanchem.commdpi.com

Further enhancements in biological specificity for steroidal derivatives have involved the synthesis of 17-oxime derivatives and 4-substituted androst-4-en-17-oxime compounds. Research indicates that the presence of an epoxy ring and a β-configuration at the 4,5-epoxy position can be beneficial for biological activity, such as aromatase inhibition. For example, 4-chloro-3β-hydroxy-4-androsten-17-one oxime demonstrated high aromatase inhibitory activity. mdpi.com Thermal rearrangement of 3-substituted 4-chloro-4,5-epoxy derivatives of 17β-acetoxyandrostanes has also been employed to synthesize diosphenols, showcasing the diverse reactivity of this scaffold. rsc.org

For morphinan-based analogs, modifications at the 17-amino group and position 6 of the epoxymorphinan skeleton are critical for influencing opioid receptor binding and functional activity. The introduction of an allyl or cyclopropylmethyl group at the 17-amino position typically leads to opioid antagonists, while methyl or ethyl groups often result in agonists. nih.gov Furthermore, the incorporation of heterocyclic ring systems at position 6 can favor antagonistic properties. nih.gov An example is the synthesis of C14-linked 4,5-epoxymorphinan analogues for use as heroin vaccine haptens, where careful control over hydrogenation steps is necessary to prevent undesired C5 ring cleavage. nih.gov

Design and Synthesis of Radiolabeled this compound Derivatives for Molecular Imaging Research

The development of radiolabeled this compound derivatives is crucial for molecular imaging research, particularly in Positron Emission Tomography (PET) of opioid receptors. These probes allow for in vivo visualization and quantification of target receptors. A notable example is the synthesis of [11C]PEO ((20R)-4,5-α-Epoxy-17-methyl-3-hydroxy-6-[11C]methoxy-α,17-dimethyl-α-(2-phenylethyl)-6,14-ethenomorphinan-7-methanol), a radiolabeled morphinan (B1239233) derivative. The synthesis of [11C]PEO involves [11C]-O-methylation of a trityl-protected precursor with [11C]methyl iodide. This process is highly efficient, typically completed in approximately 30 minutes, yielding high radiochemical purity (over 99%) and a significant radiochemical yield (57 ± 16% decay-corrected), with an average specific activity of around 60 GBq/μmol at the end of synthesis. nih.govmdpi.comnih.gov

Another approach involves the synthesis of 18F-labeled derivatives, such as [18F]FE-PEO (18F-labeled Phenylethyl Orvinol), which incorporates a 6-O-(2-fluoroethyl) modification. mdpi.com These radiolabeling techniques are part of broader strategies for creating molecular imaging probes, utilizing isotopes like 18F for PET, 99mTc for Single Photon Emission Computed Tomography (SPECT), and 123I or 131I for Computer Assisted Tomography (CAT), as well as 19F for Magnetic Resonance Imaging (MRI). researchgate.net

Exploration of Epoxide Ring-Opening for Novel Functional Group Introduction

The inherent ring strain of the three-membered epoxide ring in this compound scaffolds makes it highly susceptible to ring-opening reactions, providing a versatile pathway for the introduction of novel functional groups. wikipedia.orgmasterorganicchemistry.com These reactions can proceed under both acidic and basic conditions, each offering distinct regioselectivity and stereochemical outcomes. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Under acidic conditions , the epoxide oxygen is first protonated, enhancing its leaving group ability. Subsequently, a nucleophile attacks the more substituted carbon of the epoxide, leading to the cleavage of the weakest carbon-oxygen bond. This mechanism typically results in the formation of trans-1,2-diols, with an inversion of stereochemistry at the attacked carbon. masterorganicchemistry.comlibretexts.org An example is the hydrolysis of a 4,5-epoxide to a 4,5-dihydroxy-5-alpha-androstane-3-one at acidic pH (below 3). vulcanchem.com Reactions with hydrogen halides, such as hydrogen fluoride, on 4,5-epoxy-3-oxo-androstanes demonstrate regioselective outcomes. cdnsciencepub.com

Conversely, under basic conditions , the nucleophile directly attacks the less substituted carbon of the epoxide via an SN2 mechanism. This also leads to an inversion of stereochemistry at the attacked carbon. Common nucleophiles employed in basic epoxide ring-opening include hydroxide (B78521) ions, alkoxides, Grignard reagents, and lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.org

Beyond simple functional group additions, the intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols is a powerful strategy for constructing oxygen heterocycles, such as five-membered tetrahydrofurans (THFs) or six-membered tetrahydropyrans (THPs). The regioselectivity of these intramolecular cyclizations can be precisely controlled through careful substrate design and manipulation of reaction conditions, offering significant synthetic utility in complex molecule synthesis. rsc.org

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold influence biological activity. These studies guide the rational design of new analogs with improved properties.

For steroidal 4,5-epoxy derivatives , SAR investigations have focused on their role as HIV-1 Tat inhibitors. These studies revealed that 3-keto/enol 4,5-alpha-epoxy steroids with electron-withdrawing substituents at position 2 are particularly effective. The pharmacophore, or the essential structural features responsible for biological activity, has been localized to the A-ring functionality. A weak enantioselective preference for the natural steroid stereochemistry was also observed. nih.govnih.gov Furthermore, SAR studies on 4,5-epoxyandrostane-17-oxime derivatives have shown that the position of the epoxy ring and substituents at C4 significantly impact aromatase inhibition. For instance, the 4β,5β-epoxy-3β-hydroxy compound exhibited higher aromatase inhibitory activity compared to its 4α,5α-epoxy-3α-hydroxy counterpart. mdpi.com

In the context of morphinan 4,5-epoxy analogs , extensive SAR studies have been conducted to elucidate their interactions with opioid receptors. For example, studies on 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ) and its analogues demonstrated that a longer spacer and a saturated ring system in the side chain negatively impacted mu opioid receptor (MOR) selectivity over kappa and delta opioid receptors. Conversely, substitutions with varying electronic properties at the 1'- or 4'-position of the isoquinoline (B145761) ring were generally tolerated for maintaining reasonable MOR selectivity, with electron-withdrawing groups at the 1'-position potentially inducing higher MOR stimulation. nih.gov The "message-address concept" has been applied to design novel κ-opioid receptor agonists like TRK-820, which uniquely incorporates the 4,5-epoxymorphinan structure. jst.go.jp The presence of a hydroxyl group at position 14 has been shown to strengthen binding to opioid receptors, further highlighting the intricate relationship between structure and activity in these complex molecules. nih.gov

Q & A

Q. Q1. What are the critical experimental design considerations for synthesizing 4,5-Epoxy-17 derivatives with high enantiomeric purity?

To ensure enantiomeric purity, researchers should:

- Use chiral catalysts (e.g., Sharpless epoxidation conditions) and validate their stereochemical influence via circular dichroism (CD) spectroscopy .

- Include control experiments with achiral catalysts to isolate stereochemical outcomes .

- Report detailed reaction parameters (temperature, solvent polarity, and reaction time) to enable reproducibility . Raw NMR data (e.g., coupling constants) and chromatographic retention times must be included in supplementary materials to confirm purity .

Q. Q2. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound analogs across studies?

- Cross-validate data using standardized protocols (e.g., deuterated solvent calibration for NMR) and compare with computational predictions (DFT-based IR simulations) .

- Re-examine synthetic routes for unintended side reactions (e.g., epoxide ring-opening) that alter spectral profiles .

- Publish raw spectral datasets in open-access repositories to facilitate peer validation .

Advanced Research Questions

Q. Q3. What methodological frameworks are recommended for analyzing contradictory bioactivity results of this compound in different cell lines?

- Perform dose-response assays across multiple cell lines with shared genetic backgrounds to isolate compound-specific effects .

- Use multi-omics approaches (transcriptomics/proteomics) to identify off-target interactions or metabolic pathway disruptions .

- Compare findings with structurally related epoxides to distinguish compound-specific vs. class-wide behaviors .

Q. Q4. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound under varying catalytic conditions?

- Apply density functional theory (DFT) to map transition states and identify rate-determining steps in epoxidation .

- Validate models with kinetic isotope effect (KIE) experiments and in situ spectroscopic monitoring (e.g., Raman) .

- Publish computational parameters (basis sets, solvation models) to enable reproducibility .

Data Interpretation & Contradiction Analysis

Q. Q5. How should researchers reconcile conflicting toxicity profiles of this compound in in vitro vs. in vivo studies?

Q. Q6. What strategies mitigate bias when interpreting contradictory structure-activity relationship (SAR) data for this compound analogs?

- Apply blind screening protocols where synthesizers and assayers are independent .

- Use multivariate statistical analysis (e.g., PCA) to distinguish influential structural descriptors from noise .

- Disclose all negative results and failed hypotheses in supplementary materials to avoid publication bias .

Methodological Best Practices

Q. Q7. What are the key criteria for selecting appropriate analytical techniques to characterize this compound degradation products?

- Prioritize hyphenated techniques (LC-MS/MS, GC-MS) for simultaneous separation and identification .

- Validate method sensitivity using spiked samples with known degradation byproducts .

- Include stability studies under accelerated conditions (e.g., high humidity/temperature) to simulate real-world degradation .

Q. Q8. How can researchers ensure robustness in comparative studies between this compound and its synthetic precursors?

- Standardize purity thresholds (e.g., ≥95% by HPLC) for all compounds .

- Use isogenic reaction conditions (solvent, catalyst loading) to isolate precursor-to-product effects .

- Apply error-propagation analysis to quantify uncertainties in yield and activity measurements .

Data Presentation & Reproducibility

Q. Q9. What guidelines should be followed when presenting spectral data for this compound derivatives in publications?

Q. Q10. How can researchers enhance the reproducibility of kinetic studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.